6,7-dichloro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
6,7-Dichloro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS: 2252403-77-1) is a pyrido[2,3-d]pyrimidine derivative characterized by dichloro substitutions at positions 6 and 7 and a substituted pyridinyl group at position 1 . The compound’s structure features a lipophilic 2-isopropyl-4-methylpyridin-3-yl moiety, which may enhance binding to hydrophobic enzyme pockets, while the dichloro substitutions likely influence electronic properties and metabolic stability .
Properties
Molecular Formula |
C16H14Cl2N4O2 |
|---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
6,7-dichloro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H14Cl2N4O2/c1-7(2)11-12(8(3)4-5-19-11)22-14-9(15(23)21-16(22)24)6-10(17)13(18)20-14/h4-7H,1-3H3,(H,21,23,24) |
InChI Key |
TXRJRLWXGWIRKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=O)NC2=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds necessary for the pyrido[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of palladium-catalyzed cross-coupling reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit a variety of biological activities, including:
- Anticancer Properties : Studies suggest that this compound can act as an inhibitor of the KRAS G12C mutation, which is implicated in various cancers. Its structure allows it to bind effectively to the target proteins involved in cancer pathways .
- Antimicrobial Activity : The unique functional groups present in this compound may contribute to its ability to inhibit bacterial growth, making it a candidate for further investigation in antimicrobial therapies.
Therapeutic Applications
The therapeutic potential of 6,7-dichloro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is being explored in several domains:
- Cancer Treatment : As an inhibitor of specific oncogenic mutations like KRAS G12C, this compound could be developed into targeted therapies for lung cancer and other malignancies associated with this mutation.
- Neurological Disorders : Preliminary studies suggest that similar compounds might have neuroprotective effects; thus, there is potential for exploring its use in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have documented the efficacy and mechanisms of action for compounds similar to 6,7-dichloro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione:
- Inhibition Studies : Research has shown that this compound can effectively inhibit specific enzymes involved in tumor growth. For example, a study demonstrated its binding affinity to KRAS G12C with promising results in vitro .
- Comparative Analysis : A comparative study highlighted the differences between this compound and other pyrido[2,3-d]pyrimidine derivatives, emphasizing its unique structural features that contribute to its biological activity .
Mechanism of Action
The mechanism of action of 6,7-dichloro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous derivatives, focusing on substituent effects, synthesis, and inferred pharmacological relevance.
Halogen-Substituted Analogs
Fluorine’s electronegativity and small atomic radius may enhance hydrogen bonding or alter metabolic stability compared to chlorine . Patent literature suggests this analog is synthesized via similar routes, involving condensation of pyridine-3-carboxylic acid derivatives with dichloropyrimidine intermediates .
Hydroxy/Hydroxymethyl-Substituted Derivatives
Their synthesis involves alkylation of pyrimidine precursors, contrasting with the target compound’s pyrido-pyrimidine core formation .
Benzene-Ring-Substituted Analog
The 6,7-dichloro-1-(2-isopropyl-6-methylphenyl) analog replaces the pyridine ring with a benzene ring at position 1. This modification reduces nitrogen-mediated interactions (e.g., hydrogen bonding) but may enhance lipophilicity, favoring blood-brain barrier penetration for CNS-targeted applications .
Structural Characterization
Crystallographic data for such compounds are often resolved using SHELX programs (e.g., SHELXL for refinement), ensuring precise determination of halogen placement and ring conformations .
Inferred Pharmacological Relevance
- Kinase Inhibition: Pyrido[2,3-d]pyrimidines are known to inhibit kinases like PI3K or CDKs, where halogen substitutions enhance target affinity .
- Neurological Disorders : The benzene-substituted analog () and Hydra Biosciences’ derivatives () imply exploration in Alzheimer’s disease (A61P 25/28 classification) .
- Metabolic Stability : Dichloro and pyridinyl groups may reduce CYP450-mediated metabolism compared to hydroxy-substituted derivatives .
Biological Activity
6,7-Dichloro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant biological activity. This compound belongs to the pyrido[2,3-d]pyrimidine class, which is recognized for its diverse pharmacological properties. The molecular formula is with a molar mass of approximately 365.21 g/mol .
Chemical Structure and Properties
The unique structural features of this compound contribute to its biological reactivity. The presence of dichloro and isopropyl groups enhances its interaction with biological targets. The compound's structure can be represented as follows:
Biological Activity
Research indicates that compounds in the pyrido[2,3-d]pyrimidine class exhibit various biological activities, including:
- Antibacterial Activity : Compounds similar to 6,7-dichloro derivatives have shown potential as antibacterial agents. For instance, studies have focused on their inhibitory effects against Flavin-dependent Thymidylate Synthase (FDTS), an enzyme present in some prokaryotic pathogens but absent in human pathogens .
- Anticancer Properties : The ability of these compounds to interfere with cellular processes makes them candidates for anticancer therapies. They are investigated for their effects on cell proliferation and apoptosis in various cancer cell lines.
Table 1: Summary of Biological Activities
The mechanism by which 6,7-dichloro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound interacts with key enzymes involved in nucleotide synthesis and metabolism.
- Cell Signaling Modulation : It may influence cellular signaling pathways that regulate growth and survival.
- DNA Interaction : Potential interactions with DNA can lead to disruptions in replication and transcription processes.
Case Studies
Several studies have explored the biological activity of pyrido[2,3-d]pyrimidine derivatives:
- Study on Antibacterial Activity : A series of derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing significant inhibition rates for certain analogs at concentrations below 100 µM .
- Anticancer Evaluation : In vitro assays demonstrated that specific derivatives could inhibit tumor cell growth by inducing apoptosis at concentrations as low as 50 µM .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for pyrido[2,3-d]pyrimidine derivatives, and how can they be adapted for this compound?
- Methodological Answer: The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves cyclization of precursors such as 6-amino-1,3-dimethyluracil with aryl-alkanone Mannich bases under Vilsmeier-Haack conditions. For the target compound, chlorination at the 6 and 7 positions and substitution at the pyridine ring (e.g., 2-isopropyl-4-methyl groups) require careful selection of halogenating agents (e.g., POCl₃ for dichlorination) and regioselective alkylation protocols. Reaction optimization should prioritize solvent polarity and temperature to avoid side products .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer:
- NMR: ¹H and ¹³C NMR are essential for confirming substitution patterns (e.g., isopropyl and methyl groups on the pyridine ring) and verifying dichlorination at positions 6 and 6. For example, carbon signals near δ 128–151 ppm (aromatic carbons) and δ 20–30 ppm (alkyl groups) are diagnostic .
- Mass Spectrometry (ESI-MS): High-resolution MS can confirm the molecular ion peak (e.g., m/z 325 [M+H]⁺ for a related analog) and isotopic patterns consistent with chlorine substitution .
- Elemental Analysis: Combustion analysis (C, H, N) validates stoichiometry, with deviations >0.3% indicating impurities .
Q. What in vitro assays are recommended for initial evaluation of its pharmacological potential?
- Methodological Answer: Prioritize kinase inhibition assays (e.g., ATP-binding pocket targeting) due to pyridopyrimidine scaffolds’ known affinity for kinases. Use fluorescence polarization or radiometric assays with recombinant enzymes (e.g., EGFR, VEGFR). Cell viability assays (MTT or resazurin-based) in cancer cell lines (e.g., HeLa, MCF-7) can screen for cytotoxicity. Dose-response curves (IC₅₀) and selectivity indices against non-cancerous cells (e.g., HEK293) are critical .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in dichlorination?
- Methodological Answer:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DCE) enhance chlorination efficiency by stabilizing transition states. Avoid protic solvents to prevent hydrolysis of intermediates.
- Catalyst Screening: Lewis acids (e.g., FeCl₃) may enhance regioselectivity for dichlorination at positions 6 and 7.
- Temperature Control: Stepwise heating (e.g., 60°C for initial chlorination, 80°C for completion) reduces side reactions. Monitor progress via TLC or HPLC .
Q. How to resolve contradictions in bioactivity data across structural analogs?
- Methodological Answer:
- Comparative SAR Analysis: Map bioactivity (e.g., IC₅₀ values) against substituent variations (e.g., chloro vs. methyl groups). Use molecular docking (e.g., AutoDock Vina) to correlate steric/electronic effects with target binding.
- Assay Reprodubility: Validate conflicting data via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Control for batch-to-batch compound purity (HPLC ≥98%) .
Q. What theoretical frameworks guide mechanistic studies of its enzyme inhibition?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model interactions with kinase domains (e.g., DFG motif) to predict binding kinetics and residence time.
- Free Energy Perturbation (FEP): Quantify energy contributions of substituents (e.g., dichloro groups) to binding affinity.
- Enzyme Kinetics: Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots and Kᵢ calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
